3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one
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Overview
Description
3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one is a complex organic compound that features multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and 2-methylphenyl derivatives. The synthesis process may involve:
Nitration: Introduction of nitro groups into the aromatic ring.
Condensation: Formation of the imino group by reacting aniline derivatives with aldehydes or ketones.
Cyclization: Formation of the indene ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Aromatic substitution reactions can occur, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound may also interact with DNA or proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with similar nitro groups used in analytical chemistry.
Indene derivatives: Compounds with similar indene ring structures used in various chemical applications.
Uniqueness
3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one is unique due to its combination of multiple aromatic rings, nitro groups, and an imino group
Properties
IUPAC Name |
3-[5-(2,4-dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N5O7/c1-16-6-9-18(29-23-13-12-20(32(37)38)15-25(23)33(39)40)14-24(16)30-27-21-4-2-3-5-22(21)28(34)26(27)17-7-10-19(11-8-17)31(35)36/h2-15,26,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGVUYLKMKUSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=C3C(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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